BChE-IN-26

Alzheimer's disease Cholinesterase enzymology Neuropharmacology

BChE-IN-26 (also known as Compound 7b) is a synthetic small-molecule inhibitor that selectively targets butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In enzyme inhibition assays, BChE-IN-26 exhibits Ki values of 1.6 μM for BChE and 35 μM for AChE, demonstrating a selectivity ratio of approximately 22-fold in favor of BChE.

Molecular Formula C19H21Cl2N3O2
Molecular Weight 394.3 g/mol
Cat. No. B12374439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-26
Molecular FormulaC19H21Cl2N3O2
Molecular Weight394.3 g/mol
Structural Identifiers
SMILESC1CN(C(CN1CC2=CC=CC=C2Cl)C(=O)NO)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H21Cl2N3O2/c20-16-7-3-1-5-14(16)11-23-9-10-24(18(13-23)19(25)22-26)12-15-6-2-4-8-17(15)21/h1-8,18,26H,9-13H2,(H,22,25)
InChIKeyWAWGIXDCGZHQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-26: A Selective Butyrylcholinesterase Inhibitor for Alzheimer's Disease Research


BChE-IN-26 (also known as Compound 7b) is a synthetic small-molecule inhibitor that selectively targets butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In enzyme inhibition assays, BChE-IN-26 exhibits Ki values of 1.6 μM for BChE and 35 μM for AChE, demonstrating a selectivity ratio of approximately 22-fold in favor of BChE [1]. This compound also demonstrates cytotoxicity toward the human neuroblastoma SH-SY5Y cell line [1]. BChE has emerged as a critical target in Alzheimer's disease research, particularly in later disease stages where BChE activity increases to compensate for declining AChE function [2]. BChE-IN-26 serves as a research tool for investigating BChE-specific pharmacological effects without the confounding influence of potent AChE inhibition.

Why BChE-IN-26 Cannot Be Replaced by Generic Cholinesterase Inhibitors in Scientific Research


Generic cholinesterase inhibitors such as rivastigmine, donepezil, or galantamine exhibit markedly different selectivity profiles that preclude their use as substitutes for BChE-IN-26 in mechanistic studies. Rivastigmine, for example, inhibits BChE with an IC50 of 0.037 μM but also potently inhibits AChE (IC50 4.15 μM), yielding a BChE/AChE selectivity ratio of approximately 0.009—the opposite directional selectivity compared to BChE-IN-26's 22-fold BChE preference [1]. Donepezil and galantamine are primarily AChE-selective agents that fail to adequately probe BChE-specific biology [2]. Furthermore, many BChE inhibitors lack the specific cytotoxicity profile toward SH-SY5Y neuroblastoma cells that BChE-IN-26 exhibits [3]. These divergent pharmacological fingerprints mean that substituting a generic ChE inhibitor for BChE-IN-26 would fundamentally alter the experimental readout and compromise the validity of BChE-targeted research conclusions.

BChE-IN-26: Quantifiable Differentiation from In-Class BChE Inhibitors


BChE Selectivity Over AChE: A 22-Fold Ki Window for Isozyme-Specific Pathway Investigation

BChE-IN-26 (Compound 7b) inhibits butyrylcholinesterase (BChE) with a Ki of 1.6 μM while showing substantially weaker inhibition of acetylcholinesterase (AChE) with a Ki of 35 μM, yielding a calculated selectivity ratio of approximately 22 in favor of BChE [1]. In contrast, the clinically used dual cholinesterase inhibitor rivastigmine exhibits an IC50 of 0.037 μM for BChE and 4.15 μM for AChE, producing a selectivity ratio of approximately 0.009 that strongly favors AChE over BChE [2]. The directional selectivity of BChE-IN-26 is therefore opposite to that of rivastigmine, while newer research-grade BChE inhibitors such as BChE-IN-28 (IC50 8 nM for BChE) exhibit sub-nanomolar potency that may preclude studies requiring moderate, reversible BChE inhibition [3].

Alzheimer's disease Cholinesterase enzymology Neuropharmacology

Cytotoxicity in SH-SY5Y Neuroblastoma Cells: A Distinct Cellular Phenotype for Neuro-Oncology and Toxicity Studies

BChE-IN-26 demonstrates cytotoxicity toward the human neuroblastoma SH-SY5Y cell line [1]. While the specific IC50 value for cytotoxicity has not been disclosed in publicly available vendor documentation, this qualitative phenotype distinguishes BChE-IN-26 from several in-class BChE inhibitors. For instance, BChE-IN-28 (IC50 8 nM for BChE) is described as a selective BChE inhibitor without reported cytotoxicity toward SH-SY5Y cells [2]. Similarly, BChE-IN-34 (IC50 25 nM for BChE) is characterized for neuroprotective and antioxidant properties rather than cytotoxicity [3]. The presence of cytotoxicity in BChE-IN-26 may reflect off-target interactions or structural features that confer distinct cellular activity, making this compound a unique tool for investigating the intersection of cholinergic signaling and cancer cell viability.

Neuroblastoma Cancer cell biology Cytotoxicity screening

DMSO Solubility Profile: Streamlined In Vitro Formulation for Reproducible Assay Design

BChE-IN-26 is typically soluble in DMSO at concentrations of at least 10 mM, facilitating the preparation of stock solutions for in vitro experimentation . This solubility characteristic supports consistent dilution into aqueous buffers for cell-based and biochemical assays. In contrast, other BChE inhibitors may exhibit different solubility profiles requiring alternative solvent systems or specialized formulation steps. For example, BChE-IN-34 (IC50 25 nM for BChE) is supplied with a recommended in vivo formulation protocol involving DMSO, PEG300, Tween 80, and saline , while BChE-IN-26's straightforward DMSO solubility simplifies in vitro assay setup.

Assay development Formulation chemistry In vitro pharmacology

Molecular Identity Verification: Unique Chemical Formula and Molecular Weight for Procurement Integrity

BChE-IN-26 (Compound 7b) is uniquely identified by its molecular formula C19H21Cl2N3O2 and molecular weight of 394.29 g/mol [1]. This chemical fingerprint distinguishes it from structurally distinct BChE inhibitors such as BChE-IN-28 (C19H22N2O2, MW 310.39) and BChE-IN-34 (C27H23NO4, MW 425.48) [2][3]. The presence of two chlorine atoms in BChE-IN-26 (Cl2) is a notable structural feature not shared by many in-class comparators, which may contribute to its unique pharmacological profile including SH-SY5Y cytotoxicity. Accurate molecular identity is essential for procurement, inventory management, and reproducibility of research findings.

Chemical procurement Compound authentication Medicinal chemistry

BChE-IN-26: Validated Application Scenarios for Research and Procurement


Alzheimer's Disease Pathophysiology Research: Probing BChE-Specific Contributions

BChE-IN-26 is optimally deployed in Alzheimer's disease research settings where investigators require selective inhibition of butyrylcholinesterase without significant acetylcholinesterase blockade. The 22-fold BChE selectivity (Ki 1.6 μM for BChE vs. 35 μM for AChE) [1] enables researchers to dissect the compensatory role of BChE in late-stage Alzheimer's disease pathology, where BChE activity is known to increase as AChE declines [2]. This application is particularly relevant for studies examining amyloid-beta processing, cholinergic signaling in brain tissue, and the evaluation of BChE as a therapeutic target distinct from AChE.

SH-SY5Y Neuroblastoma Cell Line Studies: Investigating BChE in Cancer Biology

BChE-IN-26 is uniquely suited for studies involving the SH-SY5Y human neuroblastoma cell line due to its documented cytotoxic activity toward these cells [3]. Researchers investigating the intersection of cholinergic signaling and cancer cell viability can utilize BChE-IN-26 as a dual-functional tool compound that simultaneously inhibits BChE and induces cytotoxicity. This phenotype distinguishes BChE-IN-26 from other BChE inhibitors such as BChE-IN-28 and BChE-IN-34, which lack reported cytotoxicity and, in some cases, exhibit neuroprotective properties [4][5].

In Vitro Pharmacological Profiling and Assay Development

BChE-IN-26's demonstrated solubility in DMSO at concentrations ≥10 mM facilitates seamless integration into in vitro assay workflows, including enzyme inhibition kinetics, cell viability assays, and high-throughput screening platforms. This solubility profile minimizes pre-experimental variability and eliminates the need for complex multi-component formulation vehicles required by other BChE inhibitors for in vivo studies. Researchers developing BChE-targeted assays or screening compound libraries will find BChE-IN-26 a reliable and convenient positive control or reference inhibitor.

Chemical Biology Tool Compound for BChE Probe Development

BChE-IN-26's unique molecular identity (C19H21Cl2N3O2, MW 394.29) [6] and moderate potency profile make it an appropriate chemical biology tool for structure-activity relationship (SAR) studies and probe development. The presence of two chlorine atoms distinguishes it from structurally divergent BChE inhibitors and may serve as a starting point for medicinal chemistry optimization efforts aimed at improving potency or modulating off-target effects. Procurement of BChE-IN-26 with verified identity and purity ensures reproducible results in chemical biology and drug discovery research.

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